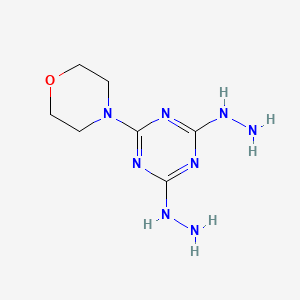![molecular formula C28H18N2O5S B11700888 3-{5-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11700888.png)
3-{5-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{5-[(4,6-Dioxo-1,3-diphenyl-2-sulfanylidene-1,3-diazanan-5-ylidene)methyl]furan-2-yl}benzoic acid is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(4,6-dioxo-1,3-diphenyl-2-sulfanylidene-1,3-diazanan-5-ylidene)methyl]furan-2-yl}benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diazinane ring: This involves the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.
Introduction of the sulfanylidene group: This step requires the use of sulfur-containing reagents, such as thiourea, under controlled conditions.
Attachment of the furan ring: This can be achieved through a cyclization reaction involving furfural or its derivatives.
Final coupling with benzoic acid: This step often involves esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, advanced purification techniques, and automation to scale up the process.
Análisis De Reacciones Químicas
Types of Reactions
3-{5-[(4,6-Dioxo-1,3-diphenyl-2-sulfanylidene-1,3-diazanan-5-ylidene)methyl]furan-2-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Thiols, thioethers, and reduced aromatic compounds.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-{5-[(4,6-Dioxo-1,3-diphenyl-2-sulfanylidene-1,3-diazanan-5-ylidene)methyl]furan-2-yl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{5-[(4,6-dioxo-1,3-diphenyl-2-sulfanylidene-1,3-diazanan-5-ylidene)methyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{5-[(4,6-Dioxo-1,3-diphenyl-2-thioxo-1,3-diazanan-5-ylidene)methyl]furan-2-yl}benzoic acid
- 3-{5-[(4,6-Dioxo-1,3-diphenyl-2-oxo-1,3-diazanan-5-ylidene)methyl]furan-2-yl}benzoic acid
Uniqueness
The uniqueness of 3-{5-[(4,6-dioxo-1,3-diphenyl-2-sulfanylidene-1,3-diazanan-5-ylidene)methyl]furan-2-yl}benzoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C28H18N2O5S |
|---|---|
Peso molecular |
494.5 g/mol |
Nombre IUPAC |
3-[5-[(4,6-dioxo-1,3-diphenyl-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C28H18N2O5S/c31-25-23(17-22-14-15-24(35-22)18-8-7-9-19(16-18)27(33)34)26(32)30(21-12-5-2-6-13-21)28(36)29(25)20-10-3-1-4-11-20/h1-17H,(H,33,34) |
Clave InChI |
IELCYJMWJPCCRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)C(=O)N(C2=S)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


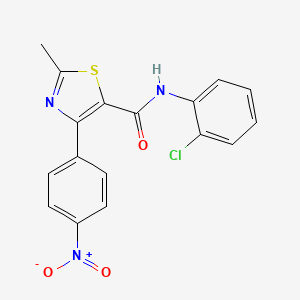
![(4Z)-2-(2-fluorophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11700814.png)
![1-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11700833.png)
![(2E)-3-[4-(5-propylpyridin-2-yl)phenyl]prop-2-enenitrile](/img/structure/B11700835.png)
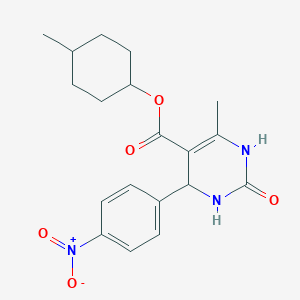
![N'~1~,N'~5~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11700846.png)
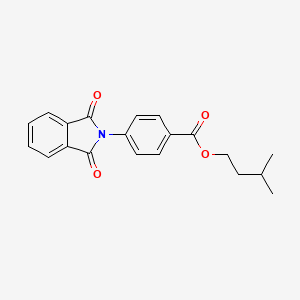

![Butyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B11700859.png)
![4-{5-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B11700869.png)
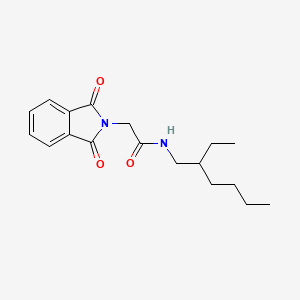
![4-chloro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide](/img/structure/B11700877.png)
![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11700896.png)
